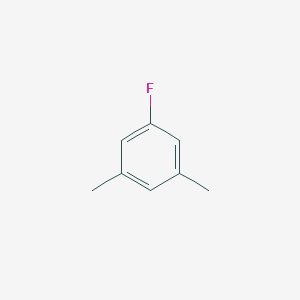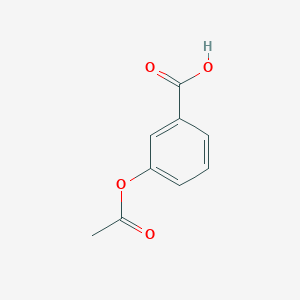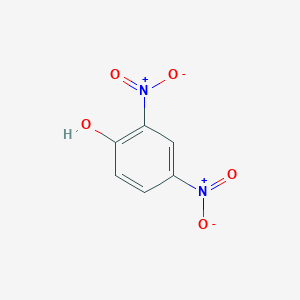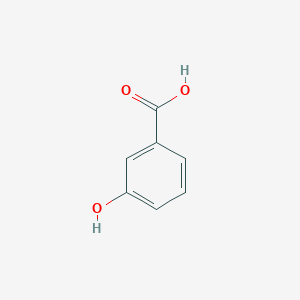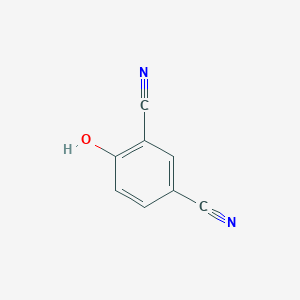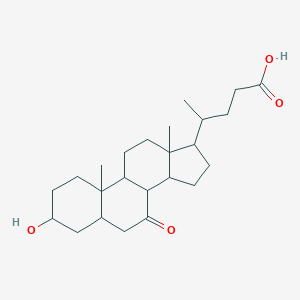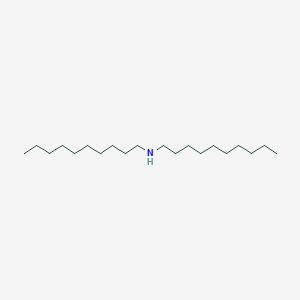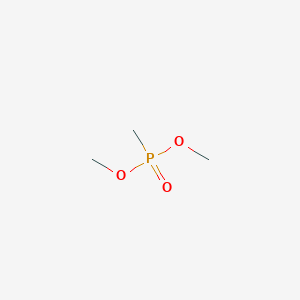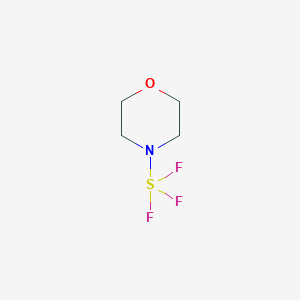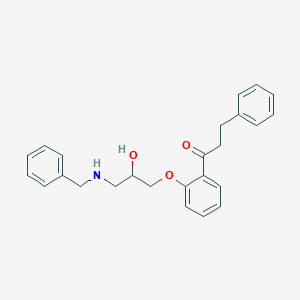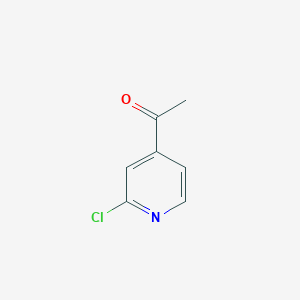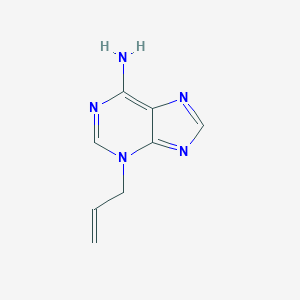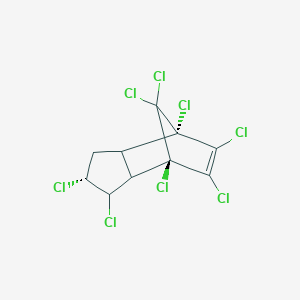
反式氯丹
描述
(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[52102,6]dec-8-ene is a highly chlorinated organic compound It is characterized by its tricyclic structure, which includes multiple chlorine atoms
作用机制
Trans-Chlordane, also known as (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene, is a versatile, broad-spectrum contact insecticide . This article will explore the mechanism of action of trans-Chlordane, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
Trans-Chlordane primarily targets insects, particularly termites . It is believed to bind irreversibly to DNA, leading to cell death or altered cellular function .
Mode of Action
Trans-Chlordane interacts with its targets by binding to their DNA, which can lead to cell death or altered cellular function . This interaction disrupts the normal functioning of the target organisms, leading to their eventual death .
Biochemical Pathways
Trans-Chlordane affects the biochemical pathways related to DNA synthesis and function . By binding to DNA, it disrupts the normal functioning of cells, leading to cell death or altered cellular function .
Pharmacokinetics
Trans-Chlordane has a low aqueous solubility and is quite volatile . It is very persistent in both soil and water systems . It is moderately toxic to mammals and has a high potential for bio-concentration . In vitro studies showed that the livers of rat and humans had almost identical ability to degrade chlordane .
Result of Action
The molecular and cellular effects of trans-Chlordane’s action include cell death or altered cellular function due to its binding to DNA . It has been declared as a possible human carcinogen affecting the body’s immune system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of trans-Chlordane. It is expected to volatilize from surface water and surface soil . In air, trans-Chlordane is expected to degrade by photolysis and oxidation .
科学研究应用
Chemistry
In chemistry, (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene is used as a reagent in various synthetic transformations. Its unique structure and reactivity make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
In biology and medicine, this compound has potential applications as a bioactive agent. Its chlorinated structure may interact with biological molecules in unique ways, leading to potential therapeutic effects. Research is ongoing to explore its efficacy and safety in various biological systems.
Industry
In industry, (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes, including the manufacture of polymers and other advanced materials.
生化分析
Biochemical Properties
trans-Chlordane is believed to bind irreversibly to DNA, leading to cell death or altered cellular function . It also affects transcription by antagonizing estrogen-related receptors
Cellular Effects
The effects of trans-Chlordane on various types of cells and cellular processes are complex and multifaceted. It has been reported to cause effects such as nausea, irritability, headaches, stomach pain, and vomiting when it is breathed or swallowed or when it touches the skin
Molecular Mechanism
The molecular mechanism of action of trans-Chlordane involves its interaction with DNA and estrogen-related receptors . It is believed to bind irreversibly to DNA, which can lead to cell death or altered cellular function . It also antagonizes estrogen-related receptors, affecting transcription .
Temporal Effects in Laboratory Settings
It is known that trans-Chlordane is a persistent compound, with a half-life of approximately 1 year in soil . This suggests that it may have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of trans-Chlordane vary with different dosages in animal models. For example, in a study on rats, it was found that trans-Chlordane caused increased liver weight and histopathological changes consistent with microsomal enzyme induction
Metabolic Pathways
It is known that trans-Chlordane is metabolized in mammals, with parallel pathways of hydroxylation, desaturation, and epoxide formation arising at each of these species and at chlordane itself .
Transport and Distribution
It is known that trans-Chlordane is a lipophilic compound, suggesting that it may be transported and distributed within cells and tissues via lipid-mediated mechanisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene typically involves multiple steps, including chlorination reactions. The process often starts with a suitable tricyclic precursor, which undergoes chlorination under controlled conditions to introduce the chlorine atoms at specific positions on the molecule. Common reagents used in these reactions include chlorine gas and various chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve the desired outcome.
化学反应分析
Types of Reactions
(1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated ketones or alcohols, while reduction can produce less chlorinated hydrocarbons.
相似化合物的比较
Similar Compounds
4,4’-Difluorobenzophenone: This compound is also highly chlorinated and shares some structural similarities with (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene.
NH4S and NH4S2: These compounds have similar configurations but distinct arrangements of sulfur atoms.
Uniqueness
What sets (1R,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene apart is its unique tricyclic structure and the specific arrangement of chlorine atoms. This configuration imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
5103-74-2 |
|---|---|
分子式 |
C10H6Cl8 |
分子量 |
409.8 g/mol |
IUPAC 名称 |
(1S,2S,3R,4R,6S,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3+,4-,5-,8-,9-/m0/s1 |
InChI 键 |
BIWJNBZANLAXMG-BMNWGQGISA-N |
杂质 |
Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms. |
SMILES |
C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
手性 SMILES |
C1[C@H]2[C@@H]([C@H]([C@@H]1Cl)Cl)[C@@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
规范 SMILES |
C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
沸点 |
175 °C @ 1 mm Hg at 0.27kPa: 175 °C decomposes Decomposes |
颜色/形态 |
Viscous, amber-colored liquid Colorless, viscous liquid White crystals |
密度 |
1.59-1.63 @ 25 °C Relative density (water = 1): 1.59 - 1.63 1.56 (77 °F): 1.6 |
闪点 |
Solution: 225 °F (open cup), 132 °F (closed cup) |
熔点 |
Melting point: 106-107 °C cis-isomer; 104-105 °C trans-isomer 217-228 °F |
Key on ui other cas no. |
5103-74-2 |
物理描述 |
White odorless crystals; [Sigma-Aldrich MSDS] |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
溶解度 |
Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene In water, 0.056 mg/L @ 25 °C Solubility in water: none 0.0001% |
同义词 |
(1R,2R,3aS,4S,7R,7aS)-rel-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-,4,7-methano-1H-indene; (1α,2β,3aα,4β,7β,7aα)-1,2,4,5,6,7,8,8-Octachloro-2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-indene; 1β,2α,4α,5,6,7α,8,8-Octachloro-3aβ,4,7,7aβ-tetrahydr |
蒸汽密度 |
14: (air= 1 at boiling point of chlordane) 14 |
蒸汽压力 |
0.0000503 [mmHg] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


